molecular formula C14H22ClN3O2S B5719382 4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5719382
M. Wt: 331.9 g/mol
InChI Key: HQUMKJZSUQOIRE-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a piperazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methylpiperazin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a dopamine receptor antagonist, thereby modulating neurotransmitter activity in the brain. The compound’s sulfonamide group can also interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is unique due to its specific combination of a chloro group, piperazine ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2S/c1-17-9-11-18(12-10-17)8-2-7-16-21(19,20)14-5-3-13(15)4-6-14/h3-6,16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUMKJZSUQOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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